molecular formula C₂₅H₃₄Cl₃N₅O₃ B1159649 Hydroxy Nefazodone Dihydrochloride

Hydroxy Nefazodone Dihydrochloride

Cat. No.: B1159649
M. Wt: 558.93
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The discovery of this compound emerged as a direct consequence of research into the metabolic pathways of nefazodone, which was originally developed by scientists at Bristol-Myers Squibb in the early 1990s. The parent compound nefazodone received marketing approval in 1994, and subsequent pharmacokinetic studies revealed the existence of several active metabolites, including hydroxynefazodone, which became the foundation for understanding the dihydrochloride salt form.

Initial pharmacokinetic investigations in the mid-1990s identified hydroxynefazodone as one of the three primary active metabolites produced during nefazodone metabolism. These early studies demonstrated that hydroxynefazodone exhibited plasma concentrations approximately 33% of those observed for the parent compound, establishing its significance in the overall pharmacological profile. The recognition of this metabolite's importance led to focused research efforts aimed at characterizing its chemical properties and biological activities.

The development of the dihydrochloride salt form represented an advancement in pharmaceutical chemistry, as this formulation provided enhanced stability and analytical characteristics compared to the free base form of hydroxynefazodone. The creation of this specific salt form enabled more precise analytical measurements and facilitated standardized research protocols for investigating the compound's properties. This development proved particularly valuable for establishing reference standards and supporting regulatory compliance in pharmaceutical research applications.

Subsequent research throughout the late 1990s and early 2000s expanded understanding of the metabolic pathways leading to hydroxynefazodone formation, with studies identifying cytochrome P450 3A4 as the primary enzyme responsible for this biotransformation. These findings established the scientific foundation for predicting drug interactions and understanding individual variations in metabolite formation, contributing to the comprehensive characterization of this compound as a significant pharmaceutical entity.

Chemical Classification and Structural Relationship to Nefazodone

This compound belongs to the phenylpiperazine class of compounds, sharing structural characteristics with its parent molecule nefazodone while incorporating specific modifications that distinguish its chemical profile. The compound features a complex molecular architecture that includes a triazole ring system, a piperazine moiety, and a phenoxyethyl substituent, all of which contribute to its pharmacological activity and chemical stability.

The structural relationship between this compound and nefazodone involves the addition of a hydroxyl functional group to the parent compound's framework. Specifically, the hydroxylation occurs at the ethyl side chain attached to the triazole ring, resulting in the formation of a secondary alcohol group that significantly influences the compound's physicochemical properties. This hydroxylation reaction represents a Phase I metabolic transformation that enhances the compound's polarity and affects its distribution characteristics within biological systems.

Chemical Property This compound Nefazodone
Molecular Formula C25H34Cl3N5O3 C25H32ClN5O2
Molecular Weight 558.93 g/mol 470.007 g/mol
Classification Phenylpiperazine metabolite Phenylpiperazine antidepressant
Functional Groups Triazole, piperazine, phenoxyethyl, hydroxyl, dihydrochloride Triazole, piperazine, phenoxyethyl
Solubility Enhanced due to salt formation Limited aqueous solubility

The dihydrochloride salt formation involves the protonation of basic nitrogen atoms within the molecule, specifically those present in the piperazine ring system. This salt formation significantly enhances the compound's water solubility compared to the free base form, facilitating its use in aqueous analytical systems and improving its handling characteristics for pharmaceutical applications. The presence of two hydrochloride groups indicates that two separate basic sites within the molecule undergo protonation during salt formation.

Structural analysis reveals that this compound maintains the essential pharmacophoric elements present in nefazodone, including the chlorophenylpiperazine moiety that contributes to serotonin receptor interactions. The preservation of these critical structural features explains why the metabolite retains significant biological activity comparable to the parent compound. The addition of the hydroxyl group and the formation of the dihydrochloride salt modify the compound's pharmacokinetic profile without eliminating its fundamental pharmacological properties.

Biochemical Significance as a Major Metabolite

This compound demonstrates profound biochemical significance as a major active metabolite that contributes substantially to the therapeutic effects associated with nefazodone treatment. Research investigations have established that this metabolite exhibits similar biological activity patterns to the parent compound, including interactions with serotonin receptors and effects on neurotransmitter reuptake mechanisms. The compound's formation represents a critical component of nefazodone's overall pharmacological profile, with plasma concentrations reaching approximately 40% of the parent drug levels during steady-state conditions.

The metabolic formation of this compound occurs primarily through the action of cytochrome P450 3A4 enzymes in hepatic tissue. This enzymatic pathway involves the hydroxylation of nefazodone's ethyl side chain, creating a more polar metabolite that exhibits altered distribution characteristics compared to the parent compound. The metabolic transformation demonstrates significant individual variability, with factors such as genetic polymorphisms in cytochrome P450 expression and concurrent medications influencing the rate and extent of metabolite formation.

Pharmacokinetic studies have revealed that this compound exhibits an elimination half-life ranging from 1.5 to 4 hours, which closely parallels the pharmacokinetic profile of nefazodone itself. This similar elimination pattern suggests that the metabolite contributes to both the acute and sustained therapeutic effects observed during nefazodone treatment. The compound reaches steady-state concentrations within three days of repeated dosing, indicating rapid equilibration between formation and elimination processes.

Pharmacokinetic Parameter Value Source
Elimination Half-life 1.5-4.0 hours
Time to Maximum Concentration Within 2 hours
Steady-state Achievement Within 3 days
Plasma Concentration Ratio to Parent Approximately 33-40%
Primary Metabolic Enzyme Cytochrome P450 3A4

The biochemical activity of this compound includes antagonism of serotonin 5-HT2A and 5-HT2C receptors, similar to the mechanism demonstrated by nefazodone. Additionally, the compound exhibits serotonin reuptake inhibition properties, contributing to the overall enhancement of serotonergic neurotransmission observed during treatment. These pharmacological actions suggest that the therapeutic benefits attributed to nefazodone therapy result from the combined effects of both the parent compound and its active metabolites, including this compound.

The compound's significance extends beyond its direct pharmacological effects to include its role in drug interaction potential and individual treatment response variability. Since cytochrome P450 3A4 catalyzes both the formation of this metabolite and the metabolism of numerous other medications, the presence of enzyme inhibitors or inducers can significantly alter the compound's formation and accumulation. This metabolic interaction potential has important implications for understanding treatment outcomes and predicting individual patient responses to nefazodone therapy.

Properties

Molecular Formula

C₂₅H₃₄Cl₃N₅O₃

Molecular Weight

558.93

Synonyms

2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-2,4-dihydro-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one Dihydrochloride;  OH-NEF Dihydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

OH-Nef is compared with nefazodone hydrochloride and its related impurities (e.g., Nefazodone Related Compound A and B) (Table 1).

Table 1: Structural and Functional Differences

Compound Origin Key Structural Features Pharmacological Role
Nefazodone Hydrochloride Parent drug Phenylpiperazine and triazolone moieties Serotonin antagonist/reuptake inhibitor
OH-Nef Metabolite (hydroxylation) Hydroxylated triazolone group Active metabolite
Related Compound A Synthetic impurity N-Dealkylated derivative Inactive impurity
Related Compound B Degradation product Oxidized side chain Potential hepatotoxicant

OH-Nef retains the triazolone core of nefazodone but introduces a hydroxyl group, enhancing polarity and altering receptor binding kinetics . Related Compounds A and B, however, lack the intact triazolone structure, rendering them pharmacologically inactive .

Pharmacokinetic Profile

Table 2: Pharmacokinetic Parameters

Compound Excretion (% of dose) Plasma Presence (Relative to Parent) Half-Life (Hours)
Nefazodone Hydrochloride <5% (unchanged) High (parent drug) 2–4
OH-Nef ~38% (as metabolite) Moderate 3–6
Related Compound A Not detected None N/A
Related Compound B Trace amounts None N/A

OH-Nef accounts for 38% of excreted metabolites in urine, while the parent drug is minimally excreted unchanged. Notably, an unidentified triazoledione metabolite dominates plasma samples, suggesting divergent metabolic pathways .

Analytical and Physicochemical Properties

Table 3: HPLC Analytical Parameters

Parameter OH-Nef Nefazodone Hydrochloride Related Compound A/B
Column L1 (5 µm, C18) L1 (5 µm, C18) L1 (5 µm, C18)
Mobile Phase Water:Acetonitrile (pH-adjusted) Same as OH-Nef Same as OH-Nef
Detection Wavelength 250 nm 250 nm 250 nm
Retention Time Intermediate Longest Shortest

OH-Nef exhibits intermediate retention times compared to the parent drug and related impurities, reflecting its moderate polarity . The Resolution Solution (containing Related Compounds A and B) ensures chromatographic separation, critical for quantifying OH-Nef in pharmacokinetic studies .

pH-Dependence and Solubility

Nefazodone and its metabolites, including OH-Nef, belong to Class G compounds with moderate pH-dependent affinity (pH 7.3 vs. 8.6 affinity ratio: 0.6–2.09). This contrasts with highly pH-sensitive antidepressants like fluoxetine. OH-Nef’s solubility in methanol and aqueous buffers aligns with nefazodone’s pharmacopeial specifications, though its hydroxyl group may enhance aqueous solubility .

Regulatory and Purity Standards

The USP mandates that nefazodone hydrochloride formulations contain ≤0.1% of Related Compounds A and B. Analytical protocols require stringent separation of OH-Nef from structurally similar impurities using validated HPLC methods .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity of Hydroxy Nefazodone Dihydrochloride?

  • Methodology : Use reversed-phase HPLC with a C18 column (e.g., 4.6 mm × 625 cm, 5 µm packing) and a UV detector at 250 nm. Prepare a 1 mg/mL sample solution in methanol, filtered through a 0.45 µm membrane. The mobile phase should consist of a gradient of aqueous buffer (pH adjusted with phosphoric acid) and acetonitrile, with a flow rate of 1.7 mL/min. Quantify purity by comparing peak areas of the analyte to USP reference standards .
  • Supplementary Tests : Confirm identity via IR spectroscopy (matching absorption bands to reference spectra) and chloride ion verification using silver nitrate precipitation .

Q. What storage conditions are critical for maintaining this compound stability?

  • Protocol : Store in tightly sealed, light-resistant containers at 15–30°C. Avoid exposure to moisture, strong acids/alkalis, and oxidizing agents to prevent degradation. Monitor storage conditions using temperature logs and periodic stability testing (e.g., via HPLC to detect impurity formation) .

Q. How are related compounds (e.g., impurities A and B) detected in this compound batches?

  • Procedure : Prepare a resolution solution containing 1 mg/mL each of this compound and its related compounds (A and B) using USP reference standards. Chromatographic separation should achieve baseline resolution (resolution factor ≥2.0) with relative retention times of 0.8–1.2 for impurities. System suitability tests must meet USP criteria for tailing factor (<2.0) and theoretical plates (>2000) .

Advanced Research Questions

Q. How can researchers resolve co-elution of this compound with degradation products during HPLC analysis?

  • Optimization Strategies :

  • Adjust mobile phase composition (e.g., increase acetonitrile proportion or modify buffer pH) to alter retention times.
  • Use column temperature control (e.g., 25–40°C) to improve peak resolution.
  • Validate method robustness by introducing forced degradation (e.g., heat, acid/alkali hydrolysis) and verifying specificity .

Q. What methodologies address inconsistencies in quantifying related compounds across this compound batches?

  • Data Contradiction Analysis :

  • Cross-validate results using orthogonal techniques (e.g., LC-MS for molecular weight confirmation of impurities).
  • Investigate batch-specific degradation pathways (e.g., oxidation or hydrolysis) by comparing impurity profiles under accelerated stability conditions.
  • Standardize sample preparation (e.g., sonication time, dilution accuracy) to minimize variability .

Q. What considerations are critical when designing stability-indicating assays for this compound?

  • Experimental Design :

  • Subject the compound to stress conditions (e.g., 40°C/75% RH for thermal stability, UV light for photodegradation).
  • Quantify degradation products using validated HPLC methods with mass balance calculations (total impurities ≤2.0%).
  • Correlate degradation kinetics with Arrhenius modeling to predict shelf-life under standard storage .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Precautions :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed OSHA limits.
  • Decontaminate spills with inert absorbents and dispose of waste via licensed hazardous material facilities .

Gaps in Current Knowledge

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Proposed Studies :

  • Conduct acute toxicity assays (e.g., Daphnia magna or algae growth inhibition tests) to estimate EC50 values.
  • Evaluate biodegradability using OECD 301 guidelines (e.g., closed bottle test) to assess environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.